molecular formula C24H27N5O4S B2847067 Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1172814-57-1

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2847067
CAS No.: 1172814-57-1
M. Wt: 481.57
InChI Key: NTMWPJBICQHCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a combination of several functional groups, including a pyridazine ring, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of the Thiazole Ring: The thiazole ring is often introduced through cyclization reactions involving thiourea and α-haloketones.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Products may include partially reduced pyridazine derivatives.

    Substitution: Products may include halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It can serve as a probe to study the interactions of complex organic molecules with biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMWPJBICQHCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.